molecular formula C13H10ClNOS B097983 2-Chloro-8-methoxy-10H-phenothiazine CAS No. 17800-09-8

2-Chloro-8-methoxy-10H-phenothiazine

Cat. No. B097983
CAS RN: 17800-09-8
M. Wt: 263.74 g/mol
InChI Key: UEBZOYQVDRPXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxy-10H-phenothiazine, also known as methoxchlor or Moxadil, is a chemical compound that belongs to the phenothiazine family. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-Chloro-8-methoxy-10H-phenothiazine is not fully understood. However, it is believed to act by binding to specific receptors in the brain and altering their activity. It has been shown to have a high affinity for dopamine receptors, which may explain its antipsychotic properties.

Biochemical And Physiological Effects

2-Chloro-8-methoxy-10H-phenothiazine has been shown to have a range of biochemical and physiological effects. It has been shown to have antipsychotic, anti-inflammatory, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-8-methoxy-10H-phenothiazine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the dopamine system. However, one limitation is that it may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-Chloro-8-methoxy-10H-phenothiazine. One area of research is to study its potential as a treatment for various psychiatric disorders, including schizophrenia and bipolar disorder. Another area of research is to study its potential as a tool for studying the dopamine system in more detail. Additionally, there is potential for developing new derivatives of 2-Chloro-8-methoxy-10H-phenothiazine with improved properties for scientific research.

Synthesis Methods

The synthesis of 2-Chloro-8-methoxy-10H-phenothiazine involves the reaction of 2-chloro-8-hydroxy-10H-phenothiazine with dimethyl sulfate in the presence of potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-Chloro-8-methoxy-10H-phenothiazine has been widely used in scientific research due to its unique properties. It has been used as a probe to study the binding properties of various receptors, including dopamine, serotonin, and adrenergic receptors. It has also been used as a fluorescent probe to study the interaction of proteins with lipid membranes.

properties

CAS RN

17800-09-8

Product Name

2-Chloro-8-methoxy-10H-phenothiazine

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-chloro-8-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-9-3-5-13-11(7-9)15-10-6-8(14)2-4-12(10)17-13/h2-7,15H,1H3

InChI Key

UEBZOYQVDRPXAB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl

synonyms

2-Chloro-8-methoxy-10H-phenothiazine

Origin of Product

United States

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